molecular formula C9H7BrN2 B1376522 3-Bromo-4-methyl-1,8-naphthyridine CAS No. 893566-54-6

3-Bromo-4-methyl-1,8-naphthyridine

Cat. No.: B1376522
CAS No.: 893566-54-6
M. Wt: 223.07 g/mol
InChI Key: DOZALCOKNIMKNG-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1,8-naphthyridine is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure is based on the 1,8-naphthyridine core, a "diazanaphthalene" system known for a wide spectrum of pharmacological activities . The bromine atom at the 3-position makes this compound a particularly valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This compound is primarily of interest in the development of novel anti-infective agents. 1,8-Naphthyridine derivatives, such as the first-in-class nalidixic acid, are historically significant as antibiotics that inhibit bacterial DNA gyrase . Contemporary research focuses on modifying this core structure to combat growing drug resistance. The 3-bromo-4-methyl derivative provides researchers a synthetic handle to explore new analogues, potentially leading to substances with activity against multi-drug resistant Gram-positive bacteria and Neisseria gonorrhoeae , similar to advanced candidates like zabofloxacin . The methyl group at the 4-position can influence the molecule's electron distribution and lipophilicity, which are critical parameters for optimizing pharmacokinetic properties and target binding affinity. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZALCOKNIMKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Methyl 1,8 Naphthyridine and Analogues

Strategies for Constructing the 1,8-Naphthyridine (B1210474) Ring System

The synthesis of the 1,8-naphthyridine skeleton can be achieved through various classical and modern organic reactions. These methods offer different advantages concerning yield, substrate scope, and reaction conditions.

Friedländer Reaction and its Modern Modifications in Naphthyridine Synthesis

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.orgresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org The classical approach often requires harsh conditions, such as high temperatures and the use of strong acids or bases. nih.govtubitak.gov.tr

Modern modifications have focused on developing greener and more efficient protocols. These include the use of:

Water as a solvent: Performing the Friedländer reaction in water offers significant environmental benefits. nih.govrsc.org Researchers have successfully synthesized 1,8-naphthyridine derivatives in gram-scale using water as the solvent, often with the aid of a catalyst. nih.govresearchgate.netacs.org

Ionic liquids (ILs): Basic ionic liquids, such as [Bmmim][Im], have been employed as both catalysts and solvents, promoting high yields under solvent-free conditions. nih.govacs.org These ILs can often be recycled, adding to the sustainability of the process. acs.org

Photocatalysis: A visible-light-mediated approach using methylene (B1212753) blue as a photocatalyst has been developed for the synthesis of polysubstituted quinolines via a radical Friedländer hetero-annulation. nih.gov This method operates at room temperature and utilizes a renewable energy source. nih.gov

Microwave irradiation: The use of microwave assistance can significantly reduce reaction times and improve yields in the Friedländer synthesis. organic-chemistry.org

Table 1: Comparison of Catalysts in the Friedländer Synthesis of 1,8-Naphthyridines
CatalystSolventConditionsYield (%)Reference
Choline (B1196258) hydroxide (B78521)WaterAmbient>90 researchgate.netacs.org
[Bmmim][Im]Solvent-free80 °C90 nih.govacs.org
Methylene Blue (photocatalyst)Ethanol (B145695)White LED, rt94 nih.gov
p-Toluene sulfonic acidSolvent-freeMicrowaveHigh organic-chemistry.org
Neodymium(III) nitrate (B79036) hexahydrateNot specifiedNot specifiedHigh organic-chemistry.org

Doebner Reaction and Derivatives for Naphthyridine Formation

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org While effective for quinoline (B57606) synthesis, its application to the synthesis of 1,8-naphthyridines from 2-aminopyridine (B139424) can be problematic. The reaction with 2-aminopyridine often fails to produce the desired naphthyridine, instead yielding open-chain adducts. researchgate.net

However, the introduction of strong electron-releasing groups at the 6-position of the 2-aminopyridine ring, such as an amino or hydroxy group, can facilitate the necessary cyclization at the C-3 position to form the 1,8-naphthyridine ring system. oregonstate.edu The use of pre-formed benzalpyruvic acid in the reaction with substituted 2-aminopyridines has also been shown to increase the yield of 1,8-naphthyridines. oregonstate.edu

Multi-component Reactions in Naphthyridine Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification. Several MCRs have been developed for the synthesis of substituted 1,8-naphthyridines. kthmcollege.ac.in

One notable example involves a three-component condensation of a substituted 2-aminopyridine, malononitrile (B47326) or a cyanoacetate (B8463686) ester, and various aldehydes. organic-chemistry.orgorganic-chemistry.org This reaction can be effectively catalyzed by N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), under mild, room temperature conditions to afford 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.org

Cyclization Approaches for Substituted 1,8-Naphthyridines

Various cyclization strategies are employed to construct the 1,8-naphthyridine ring. A novel synthesis of 2-hydroxy-1,8-naphthyridine utilizes 3-bromomethyl-2-nitropyridine as a starting material. rsc.org Another approach involves the copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal to produce quinoline derivatives, a strategy that could potentially be adapted for naphthyridine synthesis. organic-chemistry.org

Regioselective Bromination and Methylation Strategies

The introduction of substituents at specific positions on the 1,8-naphthyridine scaffold is crucial for tuning its properties.

Direct Bromination Approaches for Naphthyridine Scaffolds

Direct bromination of the 1,8-naphthyridine ring system can be challenging due to the potential for multiple products. However, methods for the regioselective bromination of related pyridine (B92270) and naphthyridine systems have been reported. For instance, 4-methyl-3-bromopyridine can be synthesized from 2-methyl-4-aminopyridine (B1174260) via a Sandmeyer-type reaction involving diazotization in the presence of hydrobromic acid and subsequent treatment with bromine and sodium nitrite. chemicalbook.comgoogle.com

For the bromination of a pre-formed naphthyridine, N-bromosuccinimide (NBS) is a common reagent. The bromination of 2-methyl-1,8-naphthyridine derivatives with NBS under infrared light irradiation can yield 2-bromomethyl-1,8-naphthyridine derivatives. ciac.jl.cn The reaction conditions, such as the molar ratio of the reactants, can be optimized to maximize the yield of the desired monobrominated product. ciac.jl.cn

Table 2: Reagents for Bromination of Pyridine and Naphthyridine Scaffolds
Starting MaterialReagent(s)ProductReference
2-Methyl-4-aminopyridineHBr, Br₂, NaNO₂4-Methyl-3-bromopyridine chemicalbook.comgoogle.com
2-Methyl-1,8-naphthyridine derivativesN-Bromosuccinimide (NBS)2-Bromomethyl-1,8-naphthyridine derivatives ciac.jl.cn

Introduction of Methyl Groups via Cyclization or Post-functionalization

The introduction of methyl groups onto the 1,8-naphthyridine core can be achieved through two primary strategies: incorporation during the initial cyclization reaction or by post-functionalization of a pre-formed naphthyridine ring.

The classical Friedländer annulation is a powerful method for constructing the 1,8-naphthyridine skeleton. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group. To introduce a methyl group at the 4-position, a ketone with a methylene group adjacent to the carbonyl, such as acetone (B3395972), can be utilized. For instance, the reaction of 2-aminonicotinaldehyde with acetone yields 2-methyl-1,8-naphthyridine. acs.org To obtain a 4-methyl substituted naphthyridine, a suitably substituted aminopyridine precursor would be required.

Post-functionalization, specifically through C-H methylation, represents a more modern and atom-economical approach. This strategy avoids the need to synthesize substituted precursors. Research has shown that directing groups can be employed to achieve site-selective methylation of aromatic C-H bonds. For example, the 8-aminoquinoline (B160924) (8-AQ) group has been successfully used as a directing group in palladium-catalyzed C-H methylation reactions. rsc.org While not specifically demonstrated for 3-bromo-1,8-naphthyridine, this methodology offers a potential route for the late-stage introduction of a methyl group at the C4 position. Another approach involves the activation of dimethyl sulfoxide (B87167) (DMSO) to serve as a methylating agent for 1,8-naphthyridine substrates. rsc.org

Green Chemistry Approaches in Naphthyridine Synthesis (e.g., aqueous media, metal-free catalysis)

Recent efforts in chemical synthesis have focused on the development of environmentally benign methodologies. In the context of 1,8-naphthyridine synthesis, significant progress has been made in utilizing aqueous media and developing metal-free catalytic systems. rsc.orgresearchgate.net

The Friedländer synthesis of 1,8-naphthyridines has traditionally been performed in organic solvents with acid or base catalysts. nih.gov However, researchers have successfully adapted this reaction to aqueous conditions. acs.orgnih.gov Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. acs.org The use of water as a solvent for the Friedländer reaction has been shown to be effective, with some reactants exhibiting good solubility. nih.gov

A key development in green synthesis is the use of metal-free catalysts. researchgate.net While some aqueous methods still rely on metal-based catalysts, truly metal-free alternatives have been reported. nih.gov Choline hydroxide, an inexpensive and biocompatible ionic liquid, has been identified as an effective metal-free catalyst for the synthesis of 1,8-naphthyridine derivatives in water. acs.orgnih.gov This catalyst is water-soluble, non-toxic, and can be easily separated from the reaction mixture. acs.orgnih.gov The use of such catalysts avoids the environmental and economic issues associated with heavy metal catalysts. nih.gov

Another green approach involves multicomponent reactions, which can generate complex molecules in a single step from simple starting materials. A three-component condensation of 2-aminopyridines, malononitrile or its derivatives, and various aldehydes has been used for the facile synthesis of 1,8-naphthyridine derivatives under mild, room temperature conditions. organic-chemistry.org

The following table summarizes a green chemistry approach for the synthesis of 2-methyl-1,8-naphthyridine.

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
2-Aminonicotinaldehyde, AcetoneCholine HydroxideWater5099 acs.orgnih.gov
2-Aminonicotinaldehyde, AcetoneLiOH·H₂OAqueous-alcoholNot specified69 acs.org

Scalability and Industrial Feasibility Considerations in Synthetic Route Development

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of several factors, including cost of starting materials, reaction conditions, catalyst reusability, and ease of product purification. The development of scalable and industrially feasible syntheses for 1,8-naphthyridine derivatives is crucial for their potential commercial applications. nih.gov

The use of green chemistry principles often aligns with the requirements for industrial-scale synthesis. For instance, the gram-scale synthesis of 1,8-naphthyridines in water using a choline hydroxide catalyst demonstrates the potential for larger-scale production. acs.orgnih.gov This method is advantageous as it avoids hazardous organic solvents and expensive metal catalysts. nih.gov The ease of product separation in this aqueous system further contributes to its industrial viability. acs.orgnih.gov

However, some traditional methods for synthesizing 1,8-naphthyridines, such as the Friedländer reaction catalyzed by acids or bases, can be difficult to scale up due to the use of hazardous reagents and the challenge of catalyst reuse. nih.gov Similarly, while modern catalytic methods, including those for C-H functionalization, offer elegant solutions, the cost and availability of the catalysts can be a limiting factor for large-scale production. youtube.com

Patents in this field often highlight methods that are considered suitable for industrial production. For example, a patented method for preparing 3-bromo-4-methylpyridine, a potential precursor, emphasizes mild reaction conditions, simple work-up procedures, and the potential for mass production. google.com

The table below outlines key considerations for the industrial feasibility of different synthetic approaches.

Synthetic ApproachAdvantages for ScalabilityChallenges for Scalability
Aqueous Friedländer Synthesis with Choline Hydroxide Inexpensive and abundant solvent (water), metal-free and reusable catalyst, simple product separation, demonstrated gram-scale synthesis. acs.orgnih.govPotential solubility issues for some substrates. nih.gov
Traditional Friedländer Synthesis Well-established reaction. nih.govUse of hazardous and often non-reusable acid/base catalysts. nih.gov
Catalytic C-H Functionalization High atom economy, potential for late-stage functionalization. rsc.orgCost and availability of precious metal catalysts, potential for catalyst poisoning. youtube.com
Multicomponent Reactions High efficiency, generation of molecular complexity in a single step. organic-chemistry.orgOptimization of reaction conditions for multiple components can be complex.

Chemical Reactivity and Derivatization Studies of 3 Bromo 4 Methyl 1,8 Naphthyridine

Halogen Atom Reactivity: Nucleophilic Aromatic Substitution (SNAr) on Brominated Naphthyridines

The 1,8-naphthyridine (B1210474) ring is an electron-deficient system due to the presence of two nitrogen atoms, which lower the electron density of the aromatic core. This inherent electronic property makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr). In the case of 3-Bromo-4-methyl-1,8-naphthyridine, the bromine atom at the C-3 position can be displaced by a variety of nucleophiles.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two ring nitrogens helps to stabilize this anionic intermediate, thereby activating the substrate for the reaction. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the naphthyridine ring is restored. The rate of SNAr reactions is favored by strong electron-withdrawing groups on the aromatic ring, which stabilize the carbanionic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on Bromonaphthyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This methodology allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-3 position of the naphthyridine core.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, also under palladium catalysis and in the presence of a base. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. This reaction provides a direct route to vinyl-substituted 1,8-naphthyridines.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. The reaction is catalyzed by a palladium complex, often with specialized phosphine ligands, and requires a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the aminated product. This allows for the synthesis of various 3-amino-1,8-naphthyridine derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Heteroaryl Bromides.
ReactionCoupling PartnerCatalyst/LigandBaseSolvent
Suzuki-MiyauraArylboronic acidPd(PPh3)4 or Pd(OAc)2/Phosphine LigandNa2CO3, K2CO3, K3PO4Toluene, Dioxane, DMF, Water
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)2/PPh3Et3N, K2CO3DMF, Acetonitrile
Buchwald-HartwigPrimary/Secondary AminePd2(dba)3/BINAP or XPhosNaOtBu, K2CO3, Cs2CO3Toluene, Dioxane

Copper-Catalyzed Amination and Other Transformations

As an alternative to palladium-catalyzed methods, copper-catalyzed reactions offer a complementary approach for functionalizing the C-Br bond. Copper-catalyzed amination, a variant of the Ullmann condensation, can be used to couple aryl halides with amines. Recent studies have demonstrated the amination of bromo-1,8-naphthyridines using copper(I) oxide (Cu₂O) as a catalyst with aqueous ammonia at room temperature. This method provides a practical route to 2,7-diamido-1,8-naphthyridines and highlights the potential for milder, more accessible catalytic systems for C-N bond formation on this scaffold. Copper catalysis can also be employed for other transformations, such as the synthesis of phenols and thiophenols from aryl halides.

Reactivity at the Methyl Group: Functionalization and Side-Chain Modifications

The methyl group at the C-4 position is activated by the adjacent electron-withdrawing naphthyridine ring, making its protons acidic and susceptible to a range of chemical transformations. This allows for diverse side-chain modifications.

One common reaction is the Knoevenagel condensation, where the active methyl group reacts with aldehydes in the presence of a base (e.g., piperidine in ethanol) to form styryl-1,8-naphthyridine derivatives. This reaction proceeds via the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the vinyl-linked product.

Furthermore, direct α-methylation of 1,8-naphthyridine derivatives has been achieved using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methylation agent under photochemical or base-mediated conditions. These methods provide a transition-metal-free pathway for modifying the side chain. The methyl group can also potentially undergo oxidation to form an aldehyde or a carboxylic acid, or radical halogenation to introduce a handle for further nucleophilic substitution.

Electrophilic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the 1,8-naphthyridine ring generally makes it resistant to electrophilic aromatic substitution, which is a reaction characteristic of electron-rich aromatic systems. The ring nitrogens deactivate the system towards attack by electrophiles. However, under certain conditions, electrophilic substitution can occur. For instance, the bromination of hydrohalide salts of 1,8-naphthyridine has been reported. Protonation of the ring nitrogens can alter the electronic properties and potentially direct the substitution. Nonetheless, these reactions are less common and often require more forcing conditions compared to the nucleophilic substitutions and metal-catalyzed couplings discussed previously.

Reaction Pathway Elucidation and Mechanistic Investigations of this compound Transformations

The transformations of this compound follow well-established reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the initial, rate-determining attack of the nucleophile on the C-3 carbon, leading to the formation of a high-energy Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and stabilized by the two electron-withdrawing nitrogen atoms. The subsequent, rapid step is the elimination of the bromide ion to regenerate the aromatic ring.

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.

Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with this compound, breaking the C-Br bond and forming an organopalladium(II) intermediate. This is often the rate-determining step.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organic group from the boron reagent is transferred to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the cycle.

Methyl Group Condensation: The Knoevenagel condensation of the 4-methyl group with an aldehyde is initiated by a base, which abstracts a proton from the methyl group to form a nucleophilic carbanion. This carbanion then adds to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and then undergoes dehydration to yield the final α,β-unsaturated product.

Advanced Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including naphthyridine derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

For 3-Bromo-4-methyl-1,8-naphthyridine, ¹H and ¹³C NMR spectra would be recorded on spectrometers, typically operating at frequencies like 400 MHz or 600 MHz, using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature a set of signals for the five protons on the naphthyridine core, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) revealing their spatial relationships. The methyl group protons would appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound structure. This includes the seven aromatic carbons of the naphthyridine rings, the carbon atom bonded to the bromine, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atom directly attached to the electronegative bromine atom would be expected to have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the analysis of similar naphthyridine structures. Actual experimental values may vary.

Nucleus Predicted Chemical Shift (δ) Range (ppm) Description
¹H 8.5 - 9.2 Protons on the pyridine (B92270) ring adjacent to nitrogen
¹H 7.2 - 8.0 Other aromatic protons on the naphthyridine core
¹H 2.5 - 3.0 Methyl group (CH₃) protons
¹³C 150 - 165 Aromatic carbons adjacent to ring nitrogen (C=N)
¹³C 120 - 145 Other aromatic carbons (C=C)
¹³C 110 - 120 Aromatic carbon attached to bromine (C-Br)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing evidence for the elemental composition through high-resolution mass spectrometry (HRMS). rsc.org

The molecular formula of this compound is C₉H₇BrN₂. The presence of bromine is particularly significant in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, where two peaks of almost equal intensity are observed, separated by 2 m/z units ([M]⁺ and [M+2]⁺). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Calculated Molecular Ion Data for this compound

Ion Isotope Combination Calculated Mass-to-Charge Ratio (m/z) Expected Relative Intensity
[M]⁺ C₉H₇⁷⁹BrN₂ ~221.98 ~100%

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govapolloscientific.co.uk The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural features. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Strong to medium bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic naphthyridine core.

Aliphatic C-H bending: Vibrations from the methyl group, found around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Br stretching: A band in the lower frequency "fingerprint region," typically between 600-500 cm⁻¹, which can provide evidence for the carbon-bromine bond.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic 3000 - 3100
C-H Bend Methyl (asymmetric) ~1450
C-H Bend Methyl (symmetric) ~1375
C=C / C=N Stretch Aromatic Ring 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic systems like 1,8-naphthyridine (B1210474) derivatives, UV-Vis spectroscopy provides information about the electronic structure and conjugation within the molecule. nih.govapolloscientific.co.uk

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions associated with the conjugated naphthyridine ring system. The position of the maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from this analysis. Substituents on the naphthyridine core, such as the bromo and methyl groups, can influence the energy of these transitions, causing shifts in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination of Naphthyridine Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov While techniques like NMR elucidate the structure in solution, X-ray crystallography provides precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data processing yields an electron density map from which the exact position of each atom (excluding hydrogens, which are often inferred) can be determined. Key information obtained includes the planarity of the naphthyridine ring system, the precise orientation of the methyl and bromo substituents, and details of how the molecules pack together in the crystal, such as through π-π stacking or other non-covalent interactions. Although this technique provides unparalleled structural detail, its application is contingent upon the ability to produce high-quality single crystals of the compound. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Heterocyclic Building Block in the Synthesis of Complex Organic Molecules

3-Bromo-4-methyl-1,8-naphthyridine serves as a fundamental heterocyclic building block, providing a rigid and functionalizable scaffold for the construction of more intricate molecular architectures. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents. This versatility allows chemists to systematically modify the core structure and fine-tune the properties of the resulting molecules for specific applications. The 1,8-naphthyridine (B1210474) ring system itself is a privileged scaffold in medicinal chemistry, and the ability to readily derivatize it via the bromo-substituent significantly expands its utility in the synthesis of novel compounds with potential biological activity. researchgate.neteurjchem.com

Precursor for Advanced Pharmaceuticals (focused on synthetic utility)

The synthetic utility of this compound extends significantly into the pharmaceutical realm, where the 1,8-naphthyridine core is a well-established pharmacophore.

While direct synthesis of erythromycin (B1671065) derivatives from this compound is not the primary application, the broader class of 1,8-naphthyridine derivatives has been explored for its potential to enhance the activity of existing antibiotics. The structural motifs present in 1,8-naphthyridines can be incorporated into or combined with macrolide structures to create hybrid molecules with potentially improved efficacy or a broader spectrum of activity. The bromo-substituent on the naphthyridine ring provides a convenient handle for covalently linking it to other complex molecules, including macrolide antibiotics, to investigate synergistic effects.

The 1,8-naphthyridine core is structurally related to the quinolone and fluoroquinolone class of antibiotics. nih.gov Research has shown that 1,8-naphthyridine derivatives can potentiate the activity of fluoroquinolones against multi-resistant bacterial strains. nih.gov this compound can serve as a key intermediate in the synthesis of novel fluoroquinolone analogues. The bromine atom can be displaced by various nucleophiles, including the piperazine (B1678402) rings or other side chains characteristic of fluoroquinolone antibiotics, to generate new chemical entities for antimicrobial screening. This synthetic flexibility allows for the exploration of structure-activity relationships, aiming to develop new antibacterial agents that can overcome existing resistance mechanisms. nih.gov

Development of Ligands for Metal Complexes

The two nitrogen atoms within the 1,8-naphthyridine ring are strategically positioned to act as a bidentate chelating ligand for a variety of metal ions. The presence of the bromo and methyl substituents on the ring can influence the electronic properties and steric hindrance of the resulting metal complexes, thereby tuning their catalytic activity, photophysical properties, or biological function. The bromine atom can also serve as a reactive site for further functionalization, allowing for the creation of more complex, multidentate ligand systems. These tailored ligands can be used to develop novel catalysts for organic transformations or to create metal-based materials with specific electronic or magnetic properties. researchgate.net

Application in Functional Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Probes for Enzymes and Proteins)

The photophysical properties of the 1,8-naphthyridine core make it an attractive candidate for applications in materials science.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 1,8-naphthyridine have been investigated for their use as electron-transporting or emissive materials in OLEDs. researchgate.net The inherent electron-deficient nature of the naphthyridine ring system facilitates electron injection and transport, which are crucial for efficient OLED performance. By modifying the this compound scaffold through cross-coupling reactions, researchers can synthesize novel materials with tailored emission colors, high quantum yields, and good thermal stability. researchgate.net The bromine atom provides a convenient point for attaching other aromatic or fluorescent moieties to create conjugated systems with desirable optoelectronic properties. researchgate.net

Probes for Enzymes and Proteins: The 1,8-naphthyridine framework can also be utilized in the design of fluorescent probes for biological systems. nih.gov The fluorescence of naphthyridine derivatives can be sensitive to the local environment, making them useful for sensing specific analytes or for imaging cellular components. This compound can be functionalized with specific recognition elements to create probes that bind to particular enzymes or proteins. researchgate.net Upon binding, a change in the fluorescence signal can be observed, allowing for the detection and quantification of the target biomolecule. The bromo-substituent is a key handle for introducing the necessary functionality to achieve selective targeting and reporting. nih.gov

Future Research Directions and Challenges in 3 Bromo 4 Methyl 1,8 Naphthyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of 3-Bromo-4-methyl-1,8-naphthyridine lies in its synthesis. Traditional methods often involve harsh conditions, expensive metal catalysts, and the use of organic solvents, which are environmentally detrimental. nih.govacs.org The development of greener, more sustainable synthetic pathways is therefore a critical area of future research. rsc.org

Recent advancements have focused on revisiting and improving established methods like the Friedländer reaction, which is a cornerstone for producing 1,8-naphthyridines. nih.govrsc.orgrsc.org A significant breakthrough has been the use of water as a solvent, which is a more environmentally friendly alternative to organic solvents. nih.govrsc.org Researchers have successfully synthesized 1,8-naphthyridine (B1210474) derivatives on a gram scale in water, utilizing an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521), as a catalyst. nih.govacs.org This approach not only avoids hazardous organic solvents but also proves to be highly efficient, with some reactions achieving yields of over 90%. nih.govacs.org

Future efforts will likely focus on expanding the scope of these green methodologies. This includes exploring a wider range of starting materials and catalysts, as well as optimizing reaction conditions to further improve yields and reduce waste. The use of microwave-assisted synthesis, which can lead to faster reactions and higher yields, is another promising avenue. researchgate.net The overarching goal is to establish synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally benign.

Table 1: Comparison of Synthetic Approaches for 1,8-Naphthyridines

FeatureTraditional MethodsEmerging Sustainable Methods
Solvent Organic solvents (e.g., DMF, mesitylene) nih.govWater nih.govrsc.org
Catalyst Metal-based (e.g., copper, ruthenium) nih.govBiocompatible ionic liquids (e.g., choline hydroxide) nih.govacs.org
Conditions Often harsh, requiring high temperatures nih.govMilder conditions, including room temperature organic-chemistry.org
Efficiency Variable yieldsHigh to excellent yields (>90%) reported nih.govacs.org
Sustainability Generates hazardous wasteEnvironmentally friendly, with easier product separation acs.org

Exploration of Novel Reaction Pathways and Derivatization Strategies for Enhanced Selectivity

The bromine atom on the this compound ring is a key site for chemical modification. This allows for the introduction of various functional groups, leading to a diverse range of derivatives with potentially unique properties. While methods like the Friedländer synthesis offer pathways to substituted 1,8-naphthyridines, the exploration of novel reaction pathways and derivatization strategies remains a fertile ground for research. kthmcollege.ac.innih.gov

Future research will likely focus on developing highly selective reactions that allow for precise control over the placement of new functional groups. This is particularly important for creating complex molecules with specific biological or material properties. One area of interest is the development of one-pot, multicomponent reactions, which can generate complex structures from simple starting materials in a single step. researchgate.netorganic-chemistry.org

Furthermore, the exploration of new catalytic systems will be crucial. For instance, copper-catalyzed annulation reactions have shown promise in synthesizing substituted 1,8-naphthyridines. kthmcollege.ac.in The development of catalysts that are not only efficient but also highly regioselective will be a key challenge. This will enable chemists to create a wider array of 1,8-naphthyridine derivatives for screening in various applications, from drug discovery to materials science.

Advanced Computational Studies for Rational Design and Prediction of Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications. nih.gov

Future research will increasingly leverage computational methods, such as Density Functional Theory (DFT), to:

Predict Reaction Outcomes: By modeling reaction pathways and calculating activation energies, chemists can predict the feasibility and potential yield of a reaction before it is attempted in the lab. acs.org

Understand Reaction Mechanisms: Computational studies can elucidate the step-by-step process of a chemical reaction, providing a deeper understanding of how catalysts and reagents interact. acs.org

Design Novel Derivatives: By simulating the properties of virtual molecules, researchers can identify promising candidates for synthesis. This is particularly useful in drug discovery, where computational tools can predict the "drug-likeness" of a compound by assessing its absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties. acs.org

For example, a recent study combined the synthesis of 1,8-naphthyridine derivatives with molecular docking and MD simulations to identify potential preclinical drug candidates. acs.org This integrated approach of synthesis, computational analysis, and biological testing is expected to become more common in the future, accelerating the discovery of new and effective 1,8-naphthyridine-based compounds. nih.gov

Expanding Applications in Specialized Organic Synthesis and Emerging Fields

The 1,8-naphthyridine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net However, the applications of this compound and its derivatives are continually expanding into new and exciting areas.

Table 2: Emerging Applications of 1,8-Naphthyridine Derivatives

FieldApplicationKey Properties
Materials Science Organic Light-Emitting Diodes (OLEDs) kthmcollege.ac.innih.govRigid planar structure, high photoluminescence quantum yield nih.gov
Supramolecular Chemistry Ligands for metal complexes kthmcollege.ac.inwikipedia.orgBinucleating ligand capabilities wikipedia.org
Chemical Sensing Fluorescent chemosensors for ions (e.g., Cu²⁺, Zn²⁺, cyanide) acs.orgnih.govnih.govSelective fluorescence enhancement or quenching upon ion binding acs.orgnih.govnih.gov
Corrosion Inhibition Corrosion inhibitors for steel nih.govFormation of protective films on metal surfaces nih.gov

In materials science , the rigid and planar structure of the 1,8-naphthyridine core makes it an attractive building block for organic electronic materials. nih.gov Derivatives have shown excellent thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yields, making them suitable for use in blue organic light-emitting diodes (OLEDs). nih.gov

In supramolecular chemistry , the nitrogen atoms in the 1,8-naphthyridine ring system can act as ligands, binding to metal ions to form complex structures. wikipedia.org This property is being explored for the development of new catalysts and functional materials. researchgate.net

Another promising application is in the development of chemical sensors . Researchers have designed 1,8-naphthyridine-based fluorescent chemosensors that can selectively detect specific ions, such as copper, zinc, and cyanide. acs.orgnih.govnih.gov These sensors work by exhibiting a change in their fluorescence properties upon binding to the target ion, allowing for its detection. acs.orgnih.gov

More recently, 1,8-naphthyridine derivatives have been investigated as corrosion inhibitors . nih.gov These compounds can form a protective layer on the surface of metals, such as steel, preventing corrosion in acidic environments. nih.gov

The continued exploration of the rich chemistry of this compound and its derivatives promises to yield even more innovative applications in the years to come, solidifying its importance as a versatile and valuable heterocyclic compound.

Q & A

Q. Basic Characterization

  • Thin-Layer Chromatography (TLC) : Use silica G plates with solvent systems like CCl₄:MeOH (4:1) to monitor reaction progress .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-H stretches for methyl groups) .
  • Melting Point Analysis : Assess purity; deviations >2°C from literature values indicate impurities .
    Advanced Methods : High-resolution mass spectrometry (HRMS) and X-ray crystallography for structural elucidation .

How does the introduction of methyl groups at specific positions influence binding affinity to nucleic acids?

Advanced Structure-Activity Relationship
Methyl groups enhance binding to pyrimidine bases (e.g., cytosine) in DNA duplexes via hydrophobic interactions. Key findings:

  • Thermodynamic Studies : Isothermal titration calorimetry (ITC) shows methyl substitutions reduce entropy loss during binding. For example, adding three methyl groups increases the binding constant (K) from 0.30 × 10⁶ M⁻¹ (AND) to 19 × 10⁶ M⁻¹ (ATMND) in 110 mM Na⁺, pH 7.0 .
  • Heat Capacity (ΔCp) : Methylated derivatives exhibit more negative ΔCp values (−217 cal/mol·K for ATMND vs. −161 cal/mol·K for AND), indicating stronger hydrophobic contributions .
    Methodological Tip : Use fluorescence titration to screen binding affinity before detailed ITC analysis .

What methodological approaches optimize reaction conditions for synthesizing substituted 1,8-naphthyridines?

Q. Advanced Reaction Optimization

  • sp³ C-H Functionalization : Employ transition metal catalysts (e.g., Cu or Pd) for regioselective styryl group introduction. For example, optimize solvent (dioxane vs. THF), temperature (70–100°C), and catalyst loading to achieve >75% yield .
  • One-Pot Synthesis : Combine HKAs (heterocyclic ketone aminals), malononitrile dimers, and aldehydes in ethanol at 70°C for 36 hours to streamline synthesis .
    Data-Driven Design : Create reaction condition tables (e.g., varying solvents, catalysts) to identify optimal parameters .

How can in silico studies guide the design of novel 1,8-naphthyridine derivatives?

Q. Advanced Computational Methods

  • ADMET Prediction : Use tools like SwissADME to evaluate drug-likeness, solubility, and permeability. For example, predict cLogP values to balance hydrophobicity and bioavailability .
  • PASS Analysis : Predict biological activity spectra (e.g., anticancer, antimicrobial) based on structural motifs .
    Validation : Cross-check in silico results with experimental binding assays (e.g., fluorescence titrations) .

What biological activities of 1,8-naphthyridine derivatives inform research on this compound?

Basic Biological Context
1,8-Naphthyridines exhibit:

  • Anticancer Activity : Cytotoxicity against MCF7 cells via DNA intercalation .
  • Antimicrobial Properties : Inhibition of bacterial DNA gyrase .
  • Fluorescent Probes : Methyl-substituted derivatives bind cytosine via hydrogen bonding, enabling nucleic acid detection .
    Research Design : Prioritize assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) based on target pathways .

What thermodynamic drivers explain enhanced binding of methyl-substituted naphthyridines to DNA?

Q. Advanced Thermodynamic Analysis

  • Entropy-Enthalpy Compensation : Methyl groups reduce entropic penalty by pre-organizing the ligand-DNA complex. ITC data show ΔG becomes more favorable with increasing methyl groups (−6.1 kcal/mol for ADMND vs. −5.2 kcal/mol for AND) .
  • Hydrophobic Effect : Methyl substitutions increase contact surface area with DNA bases, as evidenced by ΔCp trends .
    Methodological Note : Perform temperature-dependent ITC to dissect ΔH and ΔS contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.